叔丁基 4-((R)-3-羟基-1-甲基丙基)哌啶-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

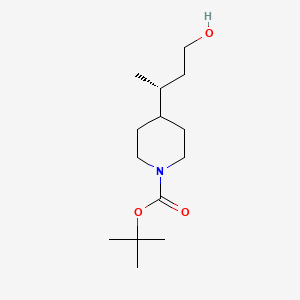

The compound “tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate” is a derivative of N-Boc piperazine . It is used in the pharmaceutical industry for the synthesis of drugs such as Vandetanib, PF-06687859, Tepotinib, [11C]-SB-207145, and TD-8954 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques . For instance, the structure of tert-butyl 4- ( (tosyloxy)methyl)piperidine-1-carboxylate was determined using ChemSpider .Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl 4-(®-3-hydroxy-1-methylpropyl)piperidine-1-carboxylate” are not available, similar compounds have been studied . For example, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CН=CRR’ (R=H, Me, Et; R’=CH2Ar) afforded in 50–80% yields the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the compound “tert-Butyl ®-4- (1-hydroxyethyl)piperidine-1-carboxylate” has a molecular weight of 229.32, and it is a solid at room temperature .科学研究应用

合成和中间体应用

生物活性化合物的合成

该化合物是合成克唑替尼等生物活性化合物的关键中间体。Kong 等人(2016 年)描述了从叔丁基-4-羟基哌啶-1-甲酸酯合成的过程,通过三个步骤实现了 49.9% 的总收率,并通过 MS 和 1 HNMR 光谱证实 叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-甲酸酯的合成.

凡德他尼的关键中间体

Wang 等人(2015 年)合成了叔丁基 4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-甲酸酯,即凡德他尼的关键中间体,表明其在药物合成中的重要性 叔丁基 4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-甲酸酯的合成.

结构分析和表征

用于结构见解的 X 射线研究

Didierjean 等人(2004 年)通过 X 射线研究提供了结构见解,揭示叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-甲酸酯的异丁基侧链具有轴向取向,为进一步的化学修饰提供了基础 叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-甲酸酯和叔丁基 (4R,6S)-4-羟基-6-异丁基-2-氧代哌啶-1-甲酸酯.

在衍生物合成中的应用

高效合成伤害感受蛋白拮抗剂

Jona 等人(2009 年)开发了一种有效的方法来合成 1-叔丁基 3-甲基 (3R,4R)-4-(2-氧代-2,3-二氢-1H-苯并咪唑-1-基)哌啶-1,3-二甲酸酯,这是伤害感受蛋白拮抗剂的关键中间体。这种合成方法适用于大规模操作,表明其在药物化学中的用途 1-叔丁基 3-甲基 (3R,4R)-4-(2-氧代-2,3-二氢-1H-苯并咪唑-1-基)哌啶-1,3-二甲酸酯的高效且实用的不对称合成.

安全和危害

The safety and hazards of similar compounds have been documented . For example, the compound “tert-Butyl 4- (hydroxymethyl)piperidine-1-carboxylate” has a signal word of “Warning” and hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

tert-butyl 4-[(2R)-4-hydroxybutan-2-yl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-11(7-10-16)12-5-8-15(9-6-12)13(17)18-14(2,3)4/h11-12,16H,5-10H2,1-4H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOVKUVEPGIQPI-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)C1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCO)C1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

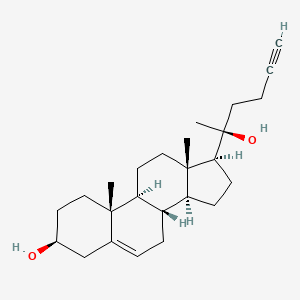

![[2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B565990.png)

![4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-(propynyl)phenyl]carbamic Acid 4-Chlorobut](/img/no-structure.png)

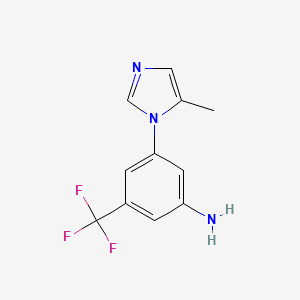

![2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one](/img/structure/B566012.png)